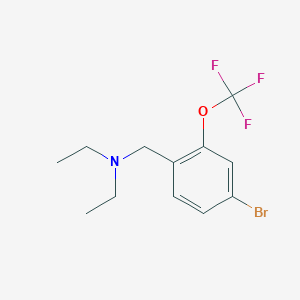
(4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine is an organic compound that features a benzylamine structure substituted with a bromo group and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-trifluoromethoxy-benzaldehyde.
Reductive Amination: The 4-bromo-2-trifluoromethoxy-benzaldehyde is subjected to reductive amination with diethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to remove the bromo group or to modify the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of dehalogenated or modified trifluoromethoxy derivatives.
科学研究应用
(4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Chemical Biology: It serves as a probe in studying biochemical pathways and interactions due to its unique structural features.
作用机制
The mechanism of action of (4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (4-Bromo-2-trifluoromethoxy-benzyl)-methyl-amine
- (4-Bromo-2-trifluoromethoxy-benzyl)-ethyl-amine
- (4-Bromo-2-trifluoromethoxy-benzyl)-propyl-amine
Uniqueness
(4-Bromo-2-trifluoromethoxy-benzyl)-diethyl-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both bromo and trifluoromethoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3NO/c1-3-17(4-2)8-9-5-6-10(13)7-11(9)18-12(14,15)16/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLMEMOYAQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













